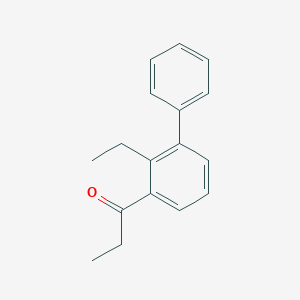
1-(2-Ethylbiphenyl-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylbiphenyl-3-yl)propan-1-one is a chemical compound with the molecular formula C17H18O and a molecular weight of 238.324 daltons . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a biphenyl group substituted with an ethyl group and a propanone moiety.
Méthodes De Préparation
The synthesis of 1-(2-Ethylbiphenyl-3-yl)propan-1-one typically involves the reaction of 2-ethylbiphenyl with propanone under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(2-Ethylbiphenyl-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Ethylbiphenyl-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylbiphenyl-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The propanone moiety may also play a role in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-(2-Ethylbiphenyl-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Methylbiphenyl-3-yl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Phenylbiphenyl-3-yl)propan-1-one: Contains a phenyl group instead of an ethyl group.
1-(2-Isopropylbiphenyl-3-yl)propan-1-one: Features an isopropyl group instead of an ethyl group.
Propriétés
Numéro CAS |
5410-13-9 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-(2-ethyl-3-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-3-14-15(13-9-6-5-7-10-13)11-8-12-16(14)17(18)4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
VDGRKNQCFIEKRG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1C(=O)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



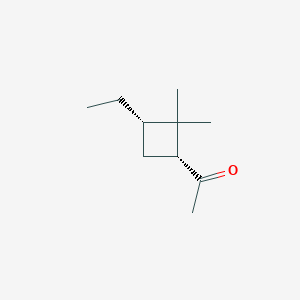
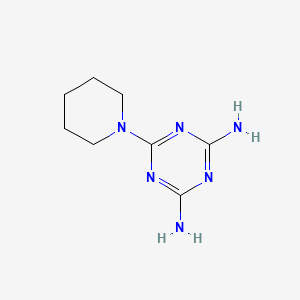
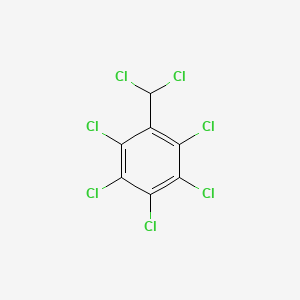


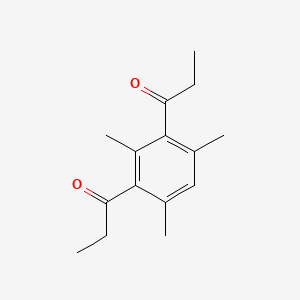

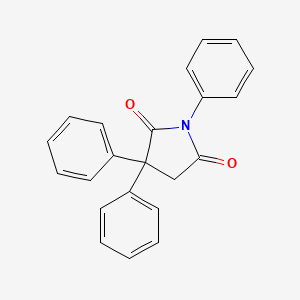
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
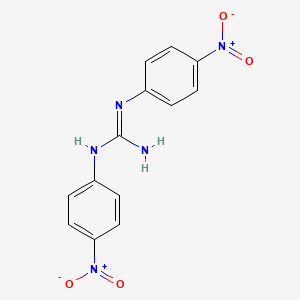
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)

